molecular formula C9H11N3O B13465029 {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol

Cat. No.: B13465029
M. Wt: 177.20 g/mol
InChI Key: GUWWYWFQKXLEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core makes this compound a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrimidine: Compounds with different substituents on the imidazo[1,2-a]pyrimidine core.

Uniqueness

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol is unique due to the presence of both methyl groups and the hydroxyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile scaffold for the development of various bioactive molecules.

Properties

IUPAC Name

(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWWYWFQKXLEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=C(N12)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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